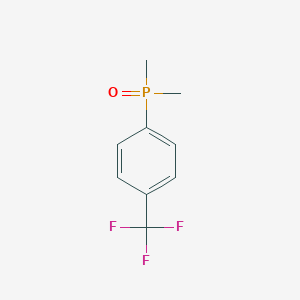

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-dimethylphosphoryl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTPLMUYUYBCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphoryl and trifluoromethyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphoryl compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its phosphoryl group can mimic phosphate groups in biological systems, making it useful in biochemical research.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene, focusing on substituent effects and physicochemical properties:

*Estimated based on additive contributions of substituents .

Physicochemical Property Trends

- Lipophilicity : Substituents ranked by increasing XLogP3: -PO(CH₃)₂ < -OCH₃ < -C≡CH < -Cl < -SePh. The phosphoryl group’s polar nature reduces membrane permeability but enhances solubility in polar solvents .

- Thermal Stability: Trifluoromethyl groups enhance thermal stability, but selenobenzene derivatives decompose at lower temperatures (~150°C) due to weak C-Se bonds .

Biological Activity

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article reviews the available literature on its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a dimethylphosphoryl group attached to a benzene ring that also bears a trifluoromethyl substituent. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Anticancer Potential

The inhibition of lactate dehydrogenase (LDHA) is a notable mechanism through which compounds with trifluoromethyl substitutions exert anticancer effects. LDHA plays a crucial role in the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation. Compounds like 1-(phenylseleno)-4-(trifluoromethyl)benzene have demonstrated the ability to inhibit LDHA activity, leading to reduced tumor cell viability and induced apoptosis through reactive oxygen species generation .

Toxicological Profile

The toxicological implications of this compound are critical for its development as a therapeutic agent. Studies on similar organophosphorus compounds indicate potential neurotoxic effects, including impacts on reproductive health and liver function .

Table 2: Toxicological Findings from Related Compounds

| Compound Name | Observed Toxic Effects | Reference |

|---|---|---|

| Benzene derivatives | Hepatotoxicity, reproductive toxicity | |

| Organophosphorus nerve agents | High toxicity; affects nervous system |

Case Studies

While direct case studies on this compound are sparse, the broader category of organophosphorus compounds has been extensively studied for their biological markers of exposure and associated health risks. For instance, studies have shown that exposure to organophosphorus compounds can lead to significant genetic damage and increased cancer risk in occupational settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.